Boc-L-selenomethionine

Descripción

Contextualization within Protected Amino Acid Chemistry and Selenium Biochemistry

In chemical biology, the synthesis of peptides and proteins with specific modifications is crucial for studying their structure and function. This often requires the use of amino acids with protecting groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids. It is stable under many reaction conditions but can be easily removed with acid. This allows for the sequential addition of amino acids in a controlled manner during solid-phase peptide synthesis (SPPS). iris-biotech.de

Parallel to the development of protected amino acid chemistry, the field of selenium biochemistry has gained significant attention. Selenium, a trace element essential for life, is found in proteins in the form of selenocysteine (B57510) (Sec) and selenomethionine (B1662878) (SeM). ethz.chsemanticscholar.org Selenoproteins, which contain these selenoamino acids, play critical roles in various biological processes, including antioxidant defense and redox signaling. mdpi.com Boc-L-selenomethionine combines these two fields by providing a stable, protected form of selenomethionine that can be readily incorporated into synthetic peptides and proteins.

Significance of Selenomethionine and its N-Boc Protection in Contemporary Biomolecular Research

The ability to site-specifically incorporate selenomethionine into proteins has revolutionized structural biology. numberanalytics.comnih.gov It provides a powerful tool for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and folding. numberanalytics.comnih.gov Furthermore, the unique reactivity of the selenoether in selenomethionine opens up possibilities for specific chemical modifications and bioconjugation reactions. pnas.org

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Synthesis of Boc L Selenomethionine

Molecular Structure

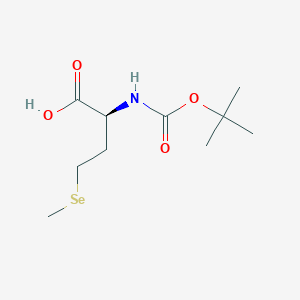

Boc-L-selenomethionine is characterized by a central chiral carbon atom bonded to a hydrogen atom, an amino group protected by a tert-butyloxycarbonyl (Boc) group, a carboxylic acid group, and a side chain containing a selenoether. The systematic IUPAC name for L-selenomethionine is (2S)-2-amino-4-(methylselanyl)butanoic acid. nih.gov The addition of the Boc protecting group to the amino function results in (S)-2-((tert-butoxycarbonyl)amino)-4-(methylselanyl)butanoic acid. lookchem.com

Synthetic Routes

The synthesis of this compound typically starts from L-selenomethionine. lookchem.com One common method involves the reaction of L-selenomethionine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base, such as sodium hydroxide, in a solvent mixture like 1,4-dioxane (B91453) and water. chemicalbook.com Another approach starts from N-Boc-L-serine derivatives, where the hydroxyl group is activated and then displaced by a selenium nucleophile. semanticscholar.orgthieme-connect.com More complex multi-step syntheses from precursors like Boc-Glu-OBn have also been reported. lookchem.com

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling and application in synthesis. Below is a table summarizing some of its key properties.

| Property | Value |

| CAS Number | 45172-44-9 chemicalbook.com |

| Molecular Formula | C10H19NO4Se chemicalbook.com |

| Molecular Weight | 296.22 g/mol chemicalbook.com |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous acid and water |

| Storage Temperature | -20°C |

Applications in Peptide and Protein Research

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-selenomethionine is a key reagent for incorporating selenomethionine (B1662878) into peptides using Boc-based solid-phase peptide synthesis (SPPS). acs.org The Boc protecting group on the N-terminus allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. iris-biotech.de This methodology is particularly advantageous for synthesizing selenocysteine-containing peptides, as it avoids the harsh piperidine (B6355638) treatment used in Fmoc-SPPS, which can cause decomposition of the selenocysteine (B57510) side chain. acs.orgrsc.org

Role in Chemical Ligation of Proteins

Native chemical ligation (NCL) is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. mdpi.comethz.ch Selenocysteine, which can be introduced into peptides using its Boc-protected precursor, has been shown to enhance the efficiency of NCL. iris-biotech.deiris-biotech.de The higher nucleophilicity of the selenium atom in selenocysteine compared to the sulfur in cysteine leads to faster ligation reactions. iris-biotech.deiris-biotech.de This allows for the efficient production of large, complex proteins that would be difficult to obtain through other methods. acs.orgacs.org Following ligation, the selenocysteine can be converted to alanine, providing a seamless native peptide bond. iris-biotech.deacs.org

Role in Structural Biology and Isotopic Labeling

X-ray Crystallography and MAD Phasing

The use of selenomethionine (B1662878) has revolutionized protein X-ray crystallography. numberanalytics.comnih.gov By incorporating selenomethionine in place of methionine, the selenium atoms act as powerful anomalous scatterers of X-rays. numberanalytics.com This enables the use of Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing to solve the phase problem, a major bottleneck in determining protein structures. numberanalytics.comnumberanalytics.com It is estimated that a significant portion of new protein crystal structures have been determined using this selenomethionine-based method. nih.govresearchgate.net

NMR Spectroscopy Studies

NMR spectroscopy is another powerful technique for studying protein structure, dynamics, and interactions in solution. The substitution of sulfur with selenium, which has an NMR-active isotope (77Se), provides a unique spectroscopic probe. The 77Se nucleus has a wide chemical shift range, making it highly sensitive to its local chemical environment within the protein. nih.gov This allows for the detection of subtle conformational changes, protein-ligand interactions, and dynamic processes that may not be observable with other NMR methods.

Isotopic Labeling for Advanced Analytical Techniques

The ability to incorporate stable isotopes into proteins is essential for many modern analytical techniques. Boc-L-selenomethionine can be used in conjunction with other isotopically labeled amino acids (e.g., containing 13C, 15N, or 2H) to produce proteins with specific labeling patterns. nih.gov This is particularly useful for NMR studies of large proteins, where segmental isotope labeling can simplify complex spectra and facilitate structure determination. acs.org Furthermore, the use of selenium isotopes, such as 82Se, in combination with deuterium (B1214612) labeling, allows for highly specific tracer studies to investigate metabolic pathways. researchgate.net

Conclusion

Boc-L-selenomethionine is a cornerstone of modern chemical biology, providing a robust and versatile tool for the synthesis and study of peptides and proteins. Its application in solid-phase peptide synthesis, chemical ligation, and as a probe in structural biology techniques like X-ray crystallography and NMR spectroscopy has led to significant breakthroughs in our understanding of biomolecular structure and function. The continued development of methods utilizing this compound and other selenoamino acids promises to further expand the capabilities of protein engineering and drug discovery.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-L-selenomethionine in laboratory settings?

- Methodological Answer : Synthesis typically involves protecting the amino group of L-selenomethionine with a tert-butoxycarbonyl (Boc) group under anhydrous conditions, followed by purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ⁷⁷Se NMR) and mass spectrometry (MS) for molecular weight validation. Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios .

Q. How does this compound differ functionally from unmodified selenomethionine in biochemical assays?

- Methodological Answer : The Boc group protects the amino moiety, altering solubility and reactivity. For example, in enzyme kinetics studies, this compound may exhibit reduced incorporation into selenoproteins compared to native selenomethionine due to steric hindrance. To test this, use radiolabeled (⁷⁵Se) variants in cell culture models and quantify incorporation via autoradiography or ICP-MS. Control experiments should compare both compounds under identical buffer conditions (pH 7.4, 37°C) .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity and specificity. Optimize chromatographic separation using C18 columns and mobile phases containing 0.1% formic acid. For tissue samples, employ enzymatic digestion (e.g., proteinase K) followed by centrifugal filtration to remove macromolecules. Include internal standards (e.g., isotopically labeled selenomethionine) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the bioavailability of this compound while controlling for selenium homeostasis?

- Methodological Answer : Use a double-blind, crossover design in animal models (e.g., selenium-deficient rodents). Administer this compound orally and intravenously to compare bioavailability. Measure plasma selenium levels via ICP-MS at timed intervals and correlate with tissue-specific glutathione peroxidase activity. Control for dietary selenium intake by using defined diets and monitor confounding variables (e.g., gut microbiota) through metagenomic analysis .

Q. What statistical approaches are appropriate for resolving contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?

- Methodological Answer : Apply meta-regression to pooled data from studies with conflicting results. Stratify by experimental conditions (e.g., dose, cell type, oxidative stress inducers). For instance, pro-oxidant effects may dominate at high concentrations (>100 µM) due to selenolate radical formation, while antioxidant effects prevail at lower doses. Use multivariate regression to adjust for covariates like incubation time and oxygen tension .

Q. How can isotopic labeling (e.g., ⁷⁷Se) of this compound improve traceability in metabolic pathway studies?

- Methodological Answer : Incorporate ⁷⁷Se-enriched this compound into tracer experiments to track selenium distribution via NMR or synchrotron X-ray fluorescence microscopy. Compare isotopic enrichment ratios in selenoproteins (e.g., thioredoxin reductase) versus free selenium pools. Normalize data to total selenium content and validate using knockout models (e.g., GPx1⁻/⁻ mice) to isolate pathway-specific effects .

Q. What strategies mitigate experimental artifacts when studying this compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability assays in simulated biological fluids (e.g., PBS with 10% fetal bovine serum) at 37°C. Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at 260 nm) and confirm breakdown products via LC-MS. Pre-treat samples with protease inhibitors to prevent enzymatic cleavage. For long-term studies, lyophilize the compound and store under argon to limit oxidation .

Q. How should researchers integrate computational modeling (e.g., DFT) with experimental data to predict this compound’s reactivity?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Se-C and Se-N bonds, comparing this compound with analogs. Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy) under varying pH and redox conditions. Cross-reference computational results with experimental NMR chemical shifts to refine solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.